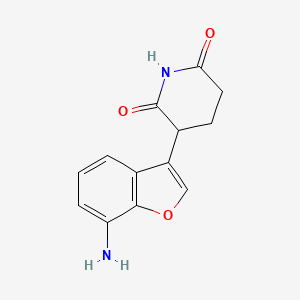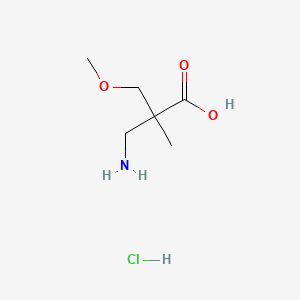
(2-Methoxy-1,3-thiazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-1,3-thiazol-4-yl)boronic acid is an organoboron compound that features a thiazole ring substituted with a methoxy group at the 2-position and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-1,3-thiazol-4-yl)boronic acid typically involves the reaction of a thiazole derivative with a boronic acid precursor. One common method is the palladium-catalyzed borylation of a halogenated thiazole using bis(pinacolato)diboron under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: (2-Methoxy-1,3-thiazol-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.
Oxidation and Reduction: The boronic acid group can be oxidized to a boronate ester or reduced to a borane.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed via Suzuki–Miyaura coupling.
Boronate Esters and Boranes: Formed via oxidation and reduction reactions.
Scientific Research Applications
(2-Methoxy-1,3-thiazol-4-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methoxy-1,3-thiazol-4-yl)boronic acid in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boron moiety to the target molecule. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
(2-Methoxy-1,3-thiazol-5-yl)boronic acid: Similar structure but with the boronic acid group at the 5-position.
2,4-Disubstituted thiazoles: These compounds share the thiazole ring but have different substituents, affecting their reactivity and applications.
Uniqueness: (2-Methoxy-1,3-thiazol-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it particularly useful in Suzuki–Miyaura coupling reactions. Its methoxy group also enhances its solubility and stability compared to other thiazole derivatives .
Properties
CAS No. |
1190875-32-1 |
|---|---|
Molecular Formula |
C4H6BNO3S |
Molecular Weight |
158.98 g/mol |
IUPAC Name |
(2-methoxy-1,3-thiazol-4-yl)boronic acid |
InChI |
InChI=1S/C4H6BNO3S/c1-9-4-6-3(2-10-4)5(7)8/h2,7-8H,1H3 |
InChI Key |
IHSTXFGBXLTTDC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CSC(=N1)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13464950.png)

dimethylsilane](/img/structure/B13464961.png)
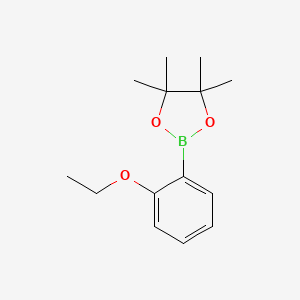
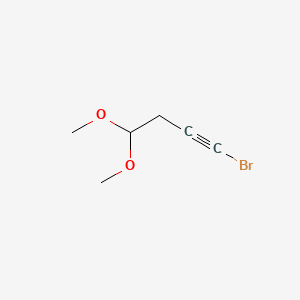


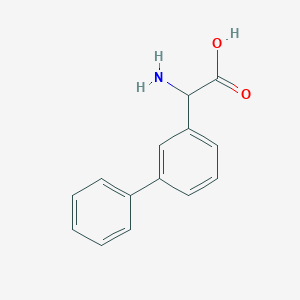
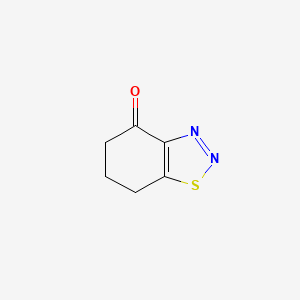
![3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-aminehydrochloride](/img/structure/B13465015.png)
